(-)-xestospongin C
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Overview
Description
(-)-Xestospongin C: is a naturally occurring compound isolated from marine sponges, particularly those belonging to the genus Xestospongia. It is a member of the bisindole alkaloid family and has garnered significant interest due to its unique biological activities, including its role as an inhibitor of inositol 1,4,5-trisphosphate receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-xestospongin C involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the bisindole core: This is typically achieved through a series of condensation reactions involving indole derivatives.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Final cyclization: The final step involves cyclization to form the complete bisindole structure.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(-)-Xestospongin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
(-)-Xestospongin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying bisindole alkaloid synthesis and reactivity.
Biology: It serves as a tool for investigating the role of inositol 1,4,5-trisphosphate receptors in cellular signaling.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving dysregulated calcium signaling.
Industry: Its unique structure and biological activity make it a candidate for developing new pharmaceuticals and chemical probes.
Mechanism of Action
(-)-Xestospongin C exerts its effects primarily by inhibiting inositol 1,4,5-trisphosphate receptors, which are involved in the release of calcium from intracellular stores. By blocking these receptors, this compound can modulate calcium signaling pathways, affecting various cellular processes such as muscle contraction, secretion, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Xestospongin B: Another bisindole alkaloid with similar biological activities.
Xestospongin D: Shares structural similarities but differs in its specific functional groups.
Heparin: Although not structurally similar, it also affects calcium signaling pathways.
Uniqueness
(-)-Xestospongin C is unique due to its specific inhibition of inositol 1,4,5-trisphosphate receptors, which distinguishes it from other calcium signaling modulators. Its bisindole structure also sets it apart from other alkaloids and synthetic compounds.
Properties
IUPAC Name |
9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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